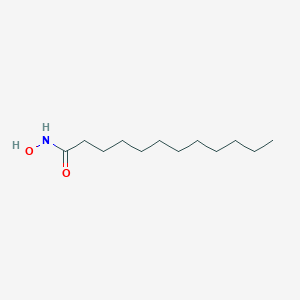

N-hydroxydodecanamide

Description

Structure

3D Structure

Properties

CAS No. |

10335-68-9 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-hydroxydodecanamide |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |

InChI Key |

HINLVYCXMWGFEP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NO |

Canonical SMILES |

CCCCCCCCCCCC(=O)NO |

Other CAS No. |

10335-68-9 94166-52-6 |

Synonyms |

N-hydroxydodecanaMide |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of N Hydroxydodecanamide

Established Synthetic Pathways for N-Hydroxydodecanamide

The synthesis of this compound (HA12) and other aliphatic hydroxamic acids is well-established. A common and effective method involves the reaction of an acyl chloride with hydroxylamine (B1172632).

A general procedure begins with dissolving hydroxylamine hydrochloride in a suitable solvent system, such as a mixture of pyridine (B92270) and dichloromethane (B109758) (CH₂Cl₂). amazonaws.com The solution is cooled, typically to 0°C, before the slow, dropwise addition of the corresponding acyl chloride, in this case, dodecanoyl chloride. The reaction mixture is then stirred at room temperature to allow the reaction to proceed to completion. amazonaws.com Following the reaction, the product is concentrated under reduced pressure. Purification is often achieved through recrystallization from a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) to yield the pure this compound as a crystalline solid. amazonaws.commdpi.com

This straightforward acylation reaction is a versatile method for producing a range of N-hydroxyalkanamides by simply varying the starting acyl chloride.

Strategies for Chemical Modification and Analogue Generation

The hydroxamic acid functional group in this compound is the primary site for chemical modification, allowing for the generation of various analogues, including metal complexes and nanoconjugates.

The ability of hydroxamic acids to act as bidentate O,O-donor ligands makes them excellent chelators for metal ions, particularly iron(III). eurjchem.com The synthesis of iron(III) complexes of this compound typically involves reacting the ligand with an iron(III) salt in a specific stoichiometric ratio.

For instance, the trihydroxamato-iron(III) complex, often denoted as HA12Fe₃, is formed when three molecules of this compound coordinate with one iron(III) ion. eurjchem.comintensivecaremedjournal.com Other complexes, such as di-hydroxamato-iron(III) chloride (HA12Fe₃Cl), have also been synthesized and studied. intensivecaremedjournal.comintensivecaremedjournal.com The formation of these complexes is driven by the strong affinity of the hydroxamate group for the hard acid Fe³⁺ ion. Computational studies have inferred a distorted tetrahedral geometry around the metal center in some hydroxamato complexes, with coordination occurring through the oxygen atoms of the carbonyl and hydroxamic acid groups. researchgate.net

These iron complexes are of interest for their distinct physicochemical properties, including their redox behavior, which differs from the free ligand. eurjchem.com

The chemical properties of this compound make it a suitable ligand for the surface modification of nanoparticles, leading to the development of functional nanoconjugates. Researchers have successfully coated nanoparticles with this compound to create hybrid nanomaterials. unibo.itresearchgate.net For example, magnetic nanoparticles have been coated with this compound and subsequently encapsulated within polymeric nanomicelles, such as those made from PLGA-b-PEG-COOH. unibo.itresearchgate.net

This surface functionalization is achieved by anchoring the hydroxamic acid ligand onto the nanoparticle surface. This process can modify the nanoparticle's surface properties, improve its stability in biological media, and introduce specific functionalities for targeted applications. The development of such nanoconjugates combines the properties of the inorganic nanoparticle core with the chemical reactivity and chelating ability of the this compound shell. amazonaws.comunibo.it

Spectroscopic and Analytical Techniques for Structural Elucidation of this compound Compounds

A comprehensive suite of spectroscopic and analytical methods is employed to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. mdpi.comresearchgate.net In ¹H NMR, characteristic signals for the alkyl chain protons, the N-H proton, and the O-H proton are observed. amazonaws.com ¹³C NMR provides information on the carbon skeleton of the molecule. amazonaws.comresearchgate.net These techniques are also used to characterize the ligand after its conjugation to nanoparticles or complexation with metals. scispace.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. researchgate.net The spectra of this compound show characteristic absorption bands for N-H and O-H stretching (often bonded), C-H stretching of the alkyl chain, and the C=O (carbonyl) group. amazonaws.comscispace.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition. unibo.it

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and packing in the solid state. mdpi.comeurjchem.com It has been used to determine the crystal structures of this compound (HA12) and its iron(III) complex, revealing details about bond lengths, angles, and intermolecular interactions. eurjchem.comresearchgate.net this compound has been shown to crystallize in the P2₁ space group. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the calculated theoretical values to establish purity. mdpi.comresearchgate.net

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of this compound and its metal complexes, providing insights into their oxidation and reduction behavior at different pH values and concentrations. eurjchem.com

The table below summarizes the analytical techniques used for characterization.

| Analytical Technique | Information Provided | Reference(s) |

|---|---|---|

| ¹H and ¹³C NMR | Confirms molecular structure and proton/carbon environments. | mdpi.comresearchgate.netscispace.com |

| FTIR Spectroscopy | Identifies key functional groups (e.g., C=O, N-H, O-H). | amazonaws.comresearchgate.netscispace.com |

| Mass Spectrometry | Determines exact molecular weight and elemental formula. | unibo.it |

| X-ray Crystallography | Determines the precise 3D atomic structure and crystal packing. | mdpi.comeurjchem.comresearchgate.net |

| Elemental Analysis | Confirms the elemental composition and purity. | mdpi.comresearchgate.net |

| Cyclic Voltammetry | Investigates redox behavior and electron transfer processes. | eurjchem.com |

| HPLC | Used for purification and analysis of compound purity. | unibo.it |

The application of these combined techniques ensures a thorough and accurate structural elucidation of this compound and its advanced derivatives.

Biological Activities and Preclinical Therapeutic Explorations of N Hydroxydodecanamide

Antimicrobial Spectrum and Efficacy of N-Hydroxydodecanamide and its Derivatives

This compound, a member of the hydroxamic acid family, has demonstrated a broad range of antimicrobial activities. researchgate.net Its derivatives and metal complexes have been subjects of research to understand and enhance these properties. researchgate.net

Antibacterial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound (also referred to as HA12) has shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. intensivecaremedjournal.com Studies have reported a Minimum Inhibitory Concentration (MIC) of 62.5 µM for HA12 against both S. aureus and E. coli. intensivecaremedjournal.com The minimum bactericidal concentration (MBC) for HA12 against these strains was found to be 125 µM. intensivecaremedjournal.com

The antibacterial mechanism is thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress, leading to damage of DNA and cell membranes. evitachem.comscilit.comintensivecaremedjournal.com However, one study observed low ROS production at a concentration of 250 µM, suggesting that at higher concentrations, the compound may directly kill the bacteria, thus halting ROS production. intensivecaremedjournal.com The formation of metal complexes, particularly with iron (III), can enhance the antibacterial properties of this compound. evitachem.com For instance, a tri-dodecanohydroxamato-Fe(III) complex (referred to as HA8Fe3) exhibited MIC values of 78.13 µM against S. aureus and 156.25 µM against E. coli. intensivecaremedjournal.com

| Compound | Organism | MIC (µM) | MBC (µM) |

| This compound (HA12) | Staphylococcus aureus | 62.5 | 125 |

| This compound (HA12) | Escherichia coli | 62.5 | 125 |

| Tri-dodecanohydroxamato-Fe(III) (HA8Fe3) | Staphylococcus aureus | 78.13 | 156 |

| Tri-dodecanohydroxamato-Fe(III) (HA8Fe3) | Escherichia coli | 156.25 | 312 |

Antimycobacterial Activity and Mechanistic Insights

This compound and its derivatives have shown promising activity against mycobacteria. scilit.comintensivecaremedjournal.comscispace.com Proteomic analyses suggest that the targets of hydroxamic acids and their complexes are involved in the biosynthesis of the mycobacterial cell wall. intensivecaremedjournal.comscilit.comintensivecaremedjournal.com Iron complexes of these compounds have been noted to be particularly effective. For example, certain iron complexes of hydroxamic acids at concentrations between 20-100 µM inhibited the biofilm development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum. researchgate.net

The mechanism of action is hypothesized to involve the inhibition of fatty acid biosynthesis, specifically phospholipid synthesis, which is crucial for the integrity of the mycobacterial cell wall. nih.gov This is supported by transcriptomic profiling of Mycobacterium smegmatis treated with related natural products. nih.gov Furthermore, it has been observed that a phthiocerol dimycocerosate (PDIM)-deficient strain of Mycobacterium tuberculosis H37Ra was more susceptible to iron complexes of hydroxamic acids. researchgate.net

Antifungal Properties and Metal Complex Synergy

Hydroxamic acids, including this compound, exhibit antifungal activities, which can be significantly enhanced when they are in a metal chelate form. intensivecaremedjournal.comresearchgate.net The C12 aliphatic chain of this compound has been associated with selective antifungal activity. researchgate.net

Complexes with metal ions such as Ni(II), Cu(II), and Zn(II) have demonstrated improved antifungal selectivity. researchgate.net The synergy with metal complexes is a key area of investigation, as these complexes often show greater biological activity than the hydroxamic acid ligand alone. researchgate.net The mechanism behind this enhancement is attributed to the physicochemical properties of the metal complexes, including their ability to interact with fungal cell components. researchgate.net

Antiplasmodial Activity in in vitro and in vivo Malaria Models

Hydroxamic acid derivatives are being explored for their potential as antimalarial agents. researchgate.net Their ability to chelate metal ions is a key feature in the design of inhibitors for metalloenzymes in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Research has focused on designing hydroxamic acid analogs that can bind to the Zn2+ in the active site of enzymes like P. falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS). researchgate.net In vitro studies have shown that certain hydroxamic acid derivatives display moderate efficacy against the NF54 strain of P. falciparum, with some compounds achieving an IC50 of less than 0.2 µM. researchgate.net Furthermore, in vivo studies in rodent malaria models have suggested that these compounds can be both safe and effective. researchgate.net

Enzyme Inhibitory Profiles of this compound

The biological activities of this compound are also linked to its ability to inhibit specific enzymes, a property stemming from its hydroxamic acid functional group. intensivecaremedjournal.com

Inhibition of Histone Deacetylases (HDACs)

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors. researchgate.netintensivecaremedjournal.comnih.gov HDACs are a group of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.govabcam.com The inhibition of HDACs leads to hyperacetylation of histones, which alters chromatin structure and can induce the expression of tumor suppressor genes. youtube.com

The hydroxamic acid moiety of this compound acts as a zinc-binding group, chelating the Zn2+ ion in the active site of HDAC enzymes. nih.gov This interaction is fundamental to its inhibitory activity. While specific IC50 values for this compound against individual HDAC isoforms are not detailed in the provided context, the general class of hydroxamic acids is known to inhibit various HDACs, including class I and class II enzymes. nih.gov Some hydroxamic acid-based drugs have been approved for cancer treatment, highlighting the therapeutic potential of this class of compounds as HDAC inhibitors. researchgate.net

Modulation of Matrix Metalloproteases (MMPs)

Hydroxamic acids, including this compound, are recognized for their capacity to interact with metal-containing enzymes like matrix metalloproteases (MMPs). mdpi.comresearchgate.netintensivecaremedjournal.comresearchgate.net This interaction stems from the ability of the hydroxamic acid moiety to chelate metal ions, which are crucial for the catalytic activity of these enzymes. researchgate.net The modulation of MMPs is a significant area of research, as these enzymes play a key role in tissue remodeling and are implicated in various physiological and pathological processes. nih.gov The regulation of specific MMPs, such as MMP-2, is considered important in the developing central nervous system. nih.gov

Interactions with Other Metalloproteases and Hydrolases

The inhibitory potential of hydroxamic acids extends beyond MMPs to a range of other metalloproteases and hydrolases. This class of compounds, by virtue of their metal-chelating properties, can interact with the active sites of enzymes such as urease, peptide deformylase, carbonic anhydrase, lipoxygenase, and cyclooxygenase. mdpi.comresearchgate.netintensivecaremedjournal.comresearchgate.net

Urease: The length of the alkyl chain in hydroxamic acids influences their urease inhibitory activity. While shorter and medium-chain hydroxamic acids show inhibitory effects, this compound (with a 12-carbon chain) was found to be inactive within the tested concentration range in one study. nih.gov

Peptide Deformylase (PDF): As a metalloenzyme essential for bacterial growth, PDF is a target for novel antibacterial agents. nih.govnih.gov Hydroxamic acid derivatives are a well-established class of PDF inhibitors. nih.gov

Carbonic Anhydrase, Lipoxygenase, and Cyclooxygenase: These enzymes are also known targets for hydroxamic acids. mdpi.comresearchgate.netresearchgate.net The interaction with lipoxygenase and cyclooxygenase pathways, which are involved in the metabolism of fatty acids into eicosanoids, is particularly relevant in the context of inflammation and cancer. nih.govnih.gov

Preclinical in vitro and in vivo Studies of this compound in Disease Models

The biological activities of this compound have prompted its investigation in various preclinical disease models, spanning from cancer to infectious and neuroinflammatory diseases.

Evaluation of Antiproliferative Effects in Various Cancer Cell Lines

The antiproliferative properties of hydroxamic acids are a major focus of cancer research. nih.gov While specific data on this compound's effects on the listed cancer cell lines (Prostate Cancer, Hepatocellular Carcinoma, Breast Carcinoma, Melanoma, Glioblastoma Multiforme) is not extensively detailed in the provided results, the general class of hydroxamic acids is known to exhibit anticancer activities. researchgate.netresearchgate.net For instance, other compounds have shown antiproliferative effects on prostate cancer cell lines like DU145 and PC3. nih.gov

Table 1: Antiproliferative Activity of Related Compounds in Cancer Cell Lines This table presents data on compounds structurally or functionally related to this compound to illustrate the general potential of this class of molecules. Direct data for this compound was not available in the search results.

| Cell Line | Compound | Effect |

| U937, HL-60, THP1, B16 | Nimbolide | Moderate to very strong growth inhibition at 0.5-5.0 µM concentrations. nih.gov |

| DU145, PC3 (Prostate) | Anandamide | Inhibition of EGF-stimulated growth and induction of apoptosis/necrosis. nih.gov |

Investigation of Biological Efficacy in Animal Models of Infectious Diseases

Research has explored the potential of hydroxamic acid derivatives in treating infectious diseases, including malaria. researchgate.net Rodent malaria models are frequently used to assess the in vivo efficacy of antiplasmodial compounds. nih.gov One study identified a hydroxamic acid derivative as a lead compound for antimalarial drug development, demonstrating both safety and efficacy in a rodent malaria model. researchgate.net Another study on n-Hexadecanoic acid, a fatty acid, showed dose-dependent chemosuppression in mice infected with Plasmodium berghei. frontiersin.org

Exploration in Neuroinflammatory Disease Research

Neuroinflammation is a key factor in the pathology of several neurodegenerative diseases. unibo.itnih.govnih.gov Microglia, the primary immune cells of the central nervous system, play a crucial role in initiating and modulating neuroinflammatory responses. unibo.itnih.gov The modulation of microglial activity is therefore a promising therapeutic strategy. unibo.it While direct studies on this compound's effect on microglial modulation are not specified, the anti-inflammatory potential of related compounds is an active area of investigation. For example, N-docosahexaenoyl dopamine (B1211576) has been shown to reduce key neuroinflammatory markers in microglial cells. unibo.it

Application in Nanomedicine for Enhanced Bioactivity

Nanomedicine offers innovative platforms for improving the delivery and efficacy of therapeutic agents. unibo.it this compound has been utilized in the development of advanced nanomaterials. In one application, it was used to coat zirconia-doped nanoparticles, which were then encapsulated within polymeric nanomicelles. researchgate.netresearchgate.net These hybrid nanocarriers demonstrated potential as dual-imaging contrast agents. unibo.itresearchgate.net The use of nanoparticles can enhance the bioactivity of compounds and is being explored for applications against aggressive cancers like glioblastoma multiforme. unibo.it

Mechanisms of Action of N Hydroxydodecanamide at the Molecular and Cellular Level

Role of Metal Chelation in Enzyme Inhibition and Biological Activity

The hydroxamic acid moiety within N-hydroxydodecanamide plays a crucial role in its biological activity through the chelation of metal ions, which are essential cofactors for numerous enzymes. This ability to bind metal ions, particularly those in the active sites of metalloenzymes, can lead to potent and often specific enzyme inhibition.

Hydroxamic acids are recognized as effective inhibitors of a range of metalloenzymes, including urease, matrix metalloproteinases (MMPs), lipoxygenases, and cyclooxygenases. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The inhibitory action stems from the formation of a coordination complex between the hydroxamic acid group and the metal ion, thereby blocking the enzyme's catalytic function. nih.govbiochim.ro

In the context of this compound and related N-alkylhydroxylamines, a notable example is the inhibition of soybean lipoxygenase. nih.gov This enzyme contains a non-heme iron atom that cycles between the ferrous (Fe²⁺) and ferric (Fe³⁺) states during catalysis. N-alkylhydroxylamines, including those with a dodecyl chain, have been shown to reduce the catalytically active ferric form of the enzyme to its inactive ferrous state, thereby inhibiting its function. nih.gov This mechanism underscores the importance of the compound's interaction with the enzyme's metal center. The alkyl chain, in this case, the dodecyl group, contributes to the binding affinity of the compound near the metal ion. nih.gov

The broader biological activities of this compound, such as its antibacterial and antimycobacterial effects, are also linked to its metal-chelating properties. nih.gov By sequestering essential metal ions from the microbial environment or from key microbial enzymes, this compound can disrupt critical metabolic pathways necessary for pathogen survival.

Production and Modulation of Reactive Oxygen Species (ROS)

This compound and its metal complexes are implicated in the production and modulation of reactive oxygen species (ROS), which are highly reactive molecules that can induce oxidative stress and cellular damage. nih.gov This activity is a key component of its antimicrobial mechanism.

ROS-Mediated Cellular Damage and Microbial Eradication

Reactive oxygen species are a critical element in the process of killing bacteria by causing oxidative stress, which leads to damage of DNA and cell membranes. nih.gov this compound, both individually and in complex with iron, has demonstrated antibacterial and antimycobacterial activities. nih.gov A primary mechanism for this is the generation of ROS, which leads to oxidative damage within the microbial cells. This damage can manifest as DNA lesions, lipid peroxidation of cell membranes, and protein denaturation, ultimately leading to microbial cell death.

The antimicrobial effects of ROS are multifaceted, targeting various cellular components and making it difficult for microbes to develop resistance. nih.gov The disruption of the bacterial cell wall is a significant consequence of ROS production, leading to a loss of cellular integrity and subsequent eradication of the microbe.

Interplay of ROS Production with Minimum Inhibitory Concentrations

The production of ROS by this compound is closely linked to its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research indicates that the determination of ROS production should be conducted at concentrations at or below the MIC. nih.gov When this compound is used at concentrations higher than the MIC, a low fluorescence signal for ROS is often observed. nih.gov This is likely because at these high concentrations, the bacteria are killed directly and rapidly, halting the metabolic processes that would otherwise lead to ROS generation in the presence of the compound. nih.gov Therefore, to accurately study the ROS-mediated mechanism of action, it is crucial to use concentrations that allow for the observation of this process before cell death occurs.

Influence on Cellular Signaling Pathways and Processes

Beyond its direct antimicrobial effects, the broader class of hydroxamic acid derivatives, to which this compound belongs, is known to influence critical cellular signaling pathways involved in cell proliferation, cell cycle control, and programmed cell death (apoptosis).

Induction of Cell Cycle Arrest and Growth Suppression

While direct studies on this compound are limited, related hydroxamic acid derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting the proliferation of cancer cells. For instance, the novel hydroxamic acid derivative MHY218 has been observed to cause G2/M phase arrest in the cell cycle of human colon cancer cells. researchgate.net This arrest is associated with a decrease in the expression of proteins crucial for the G2/M transition, such as cyclin B1, Cdc25C, and Cdc2. researchgate.net Similarly, other compounds have been shown to induce G2/M phase arrest and apoptosis. nih.govmdpi.commdpi.comnih.gov This suggests that a common mechanism for hydroxamic acids may involve the disruption of the cell cycle machinery, leading to a halt in cell division and growth suppression.

Table 1: Effect of a Hydroxamic Acid Derivative (MHY218) on Cell Cycle Progression in HCT116 Colon Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 55.2 | 20.1 | 24.7 |

| MHY218 (5 µM) | 48.9 | 18.5 | 32.6 |

| MHY218 (10 µM) | 42.1 | 15.3 | 42.6 |

Data adapted from a study on the hydroxamic acid derivative MHY218, as direct data for this compound is not available.

Mechanisms of Apoptosis Induction

The induction of apoptosis is a hallmark of many anticancer agents. Hydroxamic acid derivatives can trigger this programmed cell death through various signaling pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a common route. nih.govmdpi.comnih.govharvard.edunih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netnih.govnih.gov

Studies on related compounds have shown that they can alter the ratio of Bax to Bcl-2, favoring the pro-apoptotic members. researchgate.net This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis. nih.govmdpi.comnih.gov Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. researchgate.net

Table 2: Key Molecular Events in Apoptosis Induced by a Hydroxamic Acid Derivative (MHY218)

| Molecular Event | Observation | Implication |

| Bax/Bcl-2 Ratio | Increased | Promotes mitochondrial outer membrane permeabilization |

| Caspase Activation | Activation of caspase-3, -8, and -9 | Execution of the apoptotic program |

| PARP Cleavage | Observed | A hallmark of caspase-mediated apoptosis |

| DNA Fragmentation | Observed | Indicates late-stage apoptosis |

Data adapted from a study on the hydroxamic acid derivative MHY218, as direct data for this compound is not available.

Specific Targeting of Mycobacterial Cell Wall Biosynthesis

The mycobacterial cell wall is a complex structure composed of peptidoglycan, arabinogalactan, and mycolic acids, which provides a formidable barrier against many antibiotics. Evidence from proteomic analysis has strongly indicated that this compound disrupts the biosynthesis of this critical structure. researchgate.netresearchgate.net While the precise enzymatic inhibition points are a subject of ongoing investigation, the comprehensive analysis of protein expression levels in mycobacteria treated with this compound and its derivatives points towards a targeted disruption of key biosynthetic pathways.

One study highlighted that the potential targets of a related hydroxamic acid-iron complex are mainly related to mycobacterial stress adaptation, which includes the biosynthesis of cell wall lipids. This suggests that this compound may interfere with the production or transport of the lipid components essential for the integrity of the mycobacterial cell envelope. Further research is necessary to elucidate the specific enzymes within these pathways that are directly inhibited by this compound.

Investigation of Synergistic Molecular Mechanisms with Co-administered Agents

Currently, there is a lack of specific research data detailing the synergistic molecular mechanisms of this compound when co-administered with other anti-mycobacterial agents. The exploration of combination therapies is a critical area in the fight against drug-resistant mycobacterial strains. Identifying compounds that can work in concert with existing first-line drugs like isoniazid (B1672263) or ethambutol (B1671381) could lead to more effective and shorter treatment regimens. Future studies are warranted to investigate the potential for this compound to enhance the efficacy of these drugs by targeting different aspects of mycobacterial physiology, potentially leading to a multi-pronged attack on the pathogen.

Structure Activity Relationships Sar of N Hydroxydodecanamide and Its Analogues

Impact of Hydrocarbon Chain Length on Biological Potency and Selectivity

The length of the aliphatic chain in N-acyl-hydroxamic acids is a significant determinant of their biological efficacy and target selectivity. Studies on a series of aliphatic hydroxamic acids, including N-hydroxyacetamide (C2), N-hydroxyhexanamide (C6), N-hydroxydecanamide (C10), and N-hydroxydodecanamide (C12), have revealed that the hydrocarbon tail's length directly influences their antimicrobial and antimycobacterial activities. researchgate.netresearchgate.netmdpi.commdpi.com

Research has demonstrated that the potency of these compounds can vary with the number of carbon atoms. mdpi.com For instance, the antimycobacterial effects of hydroxamic acid derivatives complexed with metal ions like iron, nickel, or copper were found to be dependent on the carbon chain length, with some complexes showing significant inhibitory activity against Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum biofilms at concentrations between 20–100 µM. mdpi.com Specifically, iron complexes of N-hydroxydecanamide (HA10) were effective in these assays. mdpi.com

The relationship between chain length and activity is not always linear and can depend on the target organism or enzyme. For example, in lipase-catalyzed reactions, a slight difference in the chain length of substrates can have a substantial effect on the enantioselectivity of the enzyme. clockss.org This suggests that the alkyl chain must fit optimally within the binding pocket of the target protein. The inhibitory potency against various enzymes and the selectivity index—a ratio of cytotoxicity (IC50) to antimicrobial activity (MIC)—are modulated by the lipophilicity conferred by the hydrocarbon chain. researchgate.net Longer chains generally increase lipophilicity, which can enhance cell membrane penetration, but may also lead to non-specific interactions if the chain is too long or does not fit the target's binding site.

| Compound | Carbon Chain Length | Target Organism/Enzyme | Observed Activity | Reference |

| N-hydroxyacetamide | C2 | Mycobacterium spp. | Part of a series showing chain-length dependent activity. | mdpi.com |

| N-hydroxyhexanamide | C6 | Mycobacterium spp. | Part of a series showing chain-length dependent activity. | mdpi.com |

| N-hydroxydecanamide | C10 | Mycobacterium spp. | Iron complexes (HA10Fe2, HA10Fe3) show anti-biofilm activity. | mdpi.com |

| This compound | C12 | Staphylococcus aureus, Escherichia coli | Shows significant antibacterial activity when complexed with metals. | researchgate.net |

Analysis of Substituent Effects on Enzyme Binding Affinity and Inhibitory Efficacy

Substituents on the hydroxamic acid molecule, beyond the main hydrocarbon chain, critically influence its interaction with target enzymes. The hydroxamic acid moiety (-CONHOH) itself is a powerful zinc-binding group, acting as a bidentate ligand that can chelate metal ions like Zn²⁺ or Fe³⁺ present in the active sites of many enzymes. researchgate.netethernet.edu.et This chelating ability is fundamental to the inhibitory mechanism against metalloenzymes such as matrix metalloproteinases (MMPs), carbonic anhydrases (CAs), and histone deacetylases (HDACs). mdpi.comresearchgate.netethernet.edu.et

The efficacy of this binding is modulated by substituents on the R group (the acyl chain). researchgate.net For carbonic anhydrase inhibitors, different substitution patterns on the R group can alter the coordination mode of the hydroxamate moiety with the catalytic zinc ion. researchgate.net The hydroxamate can bind in a monodentate or bidentate fashion, and the specific geometry is influenced by the surrounding substituents, which can form additional hydrogen bonds or steric interactions with the enzyme's active site. researchgate.net

| Enzyme Class | Key Binding Moiety | Role of Substituents | Impact on Inhibition | Reference |

| Metalloenzymes (general) | Hydroxamic acid (-CONHOH) | Acts as a bidentate ligand for metal ions (e.g., Zn²⁺, Fe²⁺). | Forms strong chelating interactions in the enzyme active site. | researchgate.netethernet.edu.et |

| Carbonic Anhydrases (CAs) | Hydroxamate group | Modulate coordination mode with the catalytic Zn²⁺ ion. | Provides opportunities to develop new, non-sulfonamide CAIs. | researchgate.net |

| Matrix Metalloproteinases (MMPs) | Hydroxamate group | Control properties beyond zinc-binding, influencing overall fit. | Various classes of hydroxamates (succinyl, aryl acid-based) act as MMP inhibitors. | researchgate.net |

| Histone Deacetylases (HDACs) | Hydroxamic acid (-CONHOH) | Interacts with both proteins and nucleic acids. | The reactivity towards sulfhydryl groups is suggested to be key to inhibition. | naun.org |

Conformational Determinants of this compound Bioactivity

The biological function of this compound is governed by its three-dimensional conformation. Crystal structure analysis of a series of hydroxamic acids, including this compound (HA12), reveals specific, conformationally defined arrangements. researchgate.netmdpi.com While short-chain hydroxamic acids like N-hydroxyacetamide (HA2) crystallize in a centrosymmetric space group, longer-chain analogues including N-hydroxydecanamide (HA10) and this compound (HA12) crystallize in the P21 space group. researchgate.netmdpi.com

In these crystal structures, the molecules arrange themselves so that the hydrophobic alkyl chains and the hydrophilic N-hydroxyamide heads are segregated into distinct layers. mdpi.com This layered packing is stabilized by an elaborate network of hydrogen bonds, where each N-hydroxyamide moiety interacts with four neighboring molecules. mdpi.com This ordered arrangement underscores the importance of intermolecular interactions in the solid state.

Furthermore, the hydroxamic acid functional group can exist in different tautomeric and isomeric forms (Z or E). researchgate.net It has been reported that the Z-form is predominant for hydroxamic acids. researchgate.net In studies of peptoids containing N-hydroxy amide side chains, the N-hydroxy amide group was found to strongly favor a trans conformation relative to the peptoid backbone. nih.gov This conformational preference, driven by hydrogen bonding, can lead to the formation of unique, sheet-like structures held together by intermolecular hydrogen bonds. nih.gov Such conformational rigidity and the capacity to form defined intermolecular structures are crucial determinants of how this compound and its analogues interact with biological targets, as a specific pre-organized geometry is often required for optimal binding to a receptor or enzyme active site.

| Compound Series | Crystal System Feature | Key Conformational Aspect | Implication for Bioactivity | Reference |

| Long-chain HAs (C6, C10, C12) | P21 space group | Segregation of hydrophobic and hydrophilic parts into layers. | Facilitates organized packing and intermolecular interactions. | researchgate.netmdpi.com |

| N-hydroxy amide peptoids | Not specified | Strong preference for trans conformation of the N-hydroxy amide. | Can be used to control local backbone geometry and intermolecular interactions. | nih.gov |

| General Hydroxamic Acids | Z/E Isomerism | Predominantly exists in the Z-form. | The specific isomer present influences binding to target sites. | researchgate.net |

Correlation between Redox Properties and Cellular Responses

The biological effects of this compound are also linked to its redox activity. Electrochemical studies using cyclic voltammetry (CV) have been performed on this compound (HA12) and its iron(III) complex to investigate their redox behavior. scispace.comeurjchem.com These studies revealed that the redox potential of HA12 and its complex shifts to less positive values as the concentration or the pH of the solution increases. scispace.comeurjchem.comdntb.gov.ua This indicates that the molecule is more easily oxidized at higher concentrations and in more alkaline environments. eurjchem.com The observed slope of -0.06 V/pH for HA12 is consistent with theoretical data for redox processes involving proton transfer. eurjchem.com

This redox activity can translate into specific cellular responses. Hydroxamic acids are known to interact with cellular redox pathways, and their activity can be influenced by the cell's antioxidant status. nih.gov For instance, resistance to the hydroxamic acid-based drug Vorinostat (SAHA) in breast cancer cells has been linked to the upregulation of genes involved in glutathione (B108866) metabolism and other antioxidant enzymes. nih.gov

The production of reactive oxygen species (ROS) is a key cellular response often associated with the mechanism of action of antimicrobial and anticancer agents. naun.orgintensivecaremedjournal.com However, in a study investigating ROS production by this compound (HA12) and its iron complexes against S. aureus and E. coli, no significant ROS generation was observed at a high concentration (250 µM). intensivecaremedjournal.com The researchers hypothesized that at this concentration, the compound killed the bacteria directly, preventing the subsequent metabolic processes that would lead to ROS production. intensivecaremedjournal.com This suggests a direct bactericidal mechanism at high concentrations, while redox-mediated effects like ROS generation might occur at lower, sub-lethal concentrations. The ability of hydroxamic acids to chelate redox-active metals like iron can also directly influence cellular redox homeostasis. mdpi.comnih.gov

| Compound | Experimental Method | Key Finding | Cellular Correlation | Reference |

| This compound (HA12) | Cyclic Voltammetry (CV) | Redox potential becomes less positive with increasing pH and concentration. | Oxidation is easier in basic media; may influence interaction with cellular components. | scispace.comeurjchem.com |

| This compound (HA12) | Spectrofluorometric ROS assay | No ROS production observed at 250 µM against S. aureus and E. coli. | Suggests direct bactericidal action at high concentrations, bypassing ROS-mediated killing. | intensivecaremedjournal.com |

| Vorinostat (SAHA) | Gene Expression Analysis | Resistance in breast cancer cells is linked to antioxidant pathway genes. | Cellular redox state (e.g., glutathione levels) can determine sensitivity to hydroxamic acids. | nih.gov |

Advanced Research and Emerging Applications of N Hydroxydodecanamide

N-Hydroxydodecanamide in Nanotechnology for Biomedical Applications

The integration of this compound into nanotechnological platforms is a promising area of research with significant potential for biomedical advancements. Its role in modifying the surface of nanoparticles is key to enhancing their functionality for therapeutic and diagnostic purposes.

Surface Modification of Nanoparticles for Drug Delivery Systems

The surface properties of nanoparticles are critical as they dictate how these particles interact with biological systems. frontiersin.org Modifying the surface of nanoparticles can improve their stability, biocompatibility, and targeting capabilities. frontiersin.orgnih.gov this compound is utilized as an organic coating for nanoparticles, a strategy that is essential for the development of effective drug delivery systems. rsc.orgresearchgate.netunibo.it This surface modification helps to control the physicochemical and biological properties of the nanoparticles, which is crucial for their performance in vivo. frontiersin.org

The primary goals of using this compound for surface modification in drug delivery include:

Enhanced Stability: The coating can prevent the aggregation of nanoparticles, ensuring they remain dispersed and effective. frontiersin.org

Improved Biocompatibility: By altering the surface, the nanoparticles can be made less likely to trigger an immune response. frontiersin.org

Targeted Delivery: The modification can facilitate the precise delivery of therapeutic agents to specific cells or tissues, increasing efficacy and reducing side effects. frontiersin.orgnih.gov

Research has shown that nanoparticles can be encapsulated within polymeric nanomicelles, such as those made from PLGA-b-PEG-COOH, after being coated with this compound. rsc.orgresearchgate.netunibo.it This encapsulation further enhances the potential of these nanosystems as carriers for therapeutic agents. unibo.it

Development of this compound-Coated Dual-Imaging Contrast Agents

A significant application of this compound in nanotechnology is in the creation of dual-imaging contrast agents. rsc.orgresearchgate.net In one notable study, zirconia nanoparticles doped with europium (Eu³⁺), terbium (Tb³⁺), and gadolinium (Gd³⁺) ions were synthesized. rsc.orgresearchgate.net These nanoparticles were then coated with this compound and encapsulated in PLGA-b-PEG-COOH nanomicelles. rsc.orgresearchgate.netunibo.it

The resulting hybrid nanocarriers exhibited both magnetic and fluorescent properties, making them suitable for use as dual-imaging contrast agents. rsc.orgresearchgate.netunibo.it This allows for the combination of different imaging modalities, such as magnetic resonance imaging (MRI) and fluorescence imaging, which can provide more comprehensive diagnostic information. researchgate.net The this compound coating plays a crucial role in the stability and biocompatibility of these multimodal probes.

| Component | Function |

| Zirconia Nanoparticles (doped with Eu³⁺, Tb³⁺, Gd³⁺) | Provide the foundation for magnetic and fluorescent properties. rsc.orgresearchgate.net |

| This compound | Acts as an organic coating to stabilize the nanoparticles. rsc.orgresearchgate.net |

| PLGA-b-PEG-COOH Nanomicelles | Encapsulate the coated nanoparticles, creating a hybrid nanocarrier. rsc.orgresearchgate.netunibo.it |

Integration of this compound into Multitarget Polypharmacological Strategies

Polypharmacology, the design of single chemical entities that can interact with multiple targets, is a growing strategy for treating complex, multifactorial diseases. unibo.itnih.gov The core principle of this approach is to move away from the "one-target-one-disease" philosophy and toward the development of multi-targeted drugs. unibo.it

This compound belongs to the hydroxamic acid family of compounds, which are known for their ability to chelate metal ions present in the active sites of various metalloenzymes. researchgate.net This property, along with their capacity to form multiple hydrogen bonds, makes them suitable candidates for polypharmacological agents. researchgate.net Research in this area focuses on developing multitarget molecules to address complex conditions like neuroinflammatory diseases. unibo.it While direct studies detailing the specific integration of this compound into multitarget drugs are emerging, the broader class of hydroxamic acids shows significant promise in this domain. unibo.itresearchgate.net For instance, proteomic analysis has revealed that hydroxamic acid complexes can be involved in the biosynthesis of mycobacterial cell walls, indicating their potential for multi-target engagement. hspioa.orgintensivecaremedjournal.com

Computational and Proteomic Analyses in N Hydroxydodecanamide Research

Proteomic Profiling for Identification of Molecular Targets

Proteomic profiling is a powerful technique used to identify the entire set of proteins expressed by an organism or cell under specific conditions. nih.gov In the context of N-hydroxydodecanamide research, this method allows for the identification of molecular targets by comparing the proteome of cells treated with the compound to untreated cells.

Research has shown that this compound (also referred to as HA12) and its iron(III) complexes exhibit antibacterial and antimycobacterial activities. intensivecaremedjournal.comscilit.comintensivecaremedjournal.com Proteomic analyses have been crucial in uncovering the mechanisms behind these effects. Studies have demonstrated that the molecular targets of hydroxamic acids, the chemical class to which this compound belongs, are primarily involved in the biosynthesis of mycobacterial cell walls. intensivecaremedjournal.comscilit.comscispace.comdntb.gov.ua

Further detailed proteomic studies on related hydroxamic acid-iron complexes have identified more specific targets. For instance, the targets of N-hydroxydecanamide-iron(III) chloride (HA10FeCl) were found to be mainly associated with mycobacterial stress adaptation. researchgate.net These pathways include cell wall lipid biosynthesis, mechanisms of drug resistance and tolerance, and the metabolism of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms. researchgate.net

Table 1: Molecular Targets of Hydroxamic Acids Identified via Proteomic Profiling

| General Pathway | Specific Processes Implicated | Reference |

|---|---|---|

| Cell Wall Biosynthesis | General disruption of cell wall construction in mycobacteria. | intensivecaremedjournal.comscilit.comscispace.com |

| Stress Adaptation | Proteins involved in the bacterial response to cellular stress. | researchgate.net |

| Lipid Biosynthesis | Enzymes and proteins related to the synthesis of lipids for the mycobacterial cell wall. | researchgate.net |

| Drug Resistance & Tolerance | Mechanisms that allow mycobacteria to survive exposure to antimicrobial agents. | researchgate.net |

| Siderophore Metabolism | Proteins involved in the synthesis and transport of iron-chelating molecules. | researchgate.net |

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental to modern computational chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. nih.gov Among these methods, Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of atoms and molecules to determine their properties. damascusuniversity.edu.synih.gov DFT is employed to model parameters such as molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. damascusuniversity.edu.sy

In the investigation of this compound, computational studies have been performed to evaluate its chemical reactivity parameters. scispace.com These theoretical calculations can reveal the most likely sites for chemical reactions and help explain the compound's stability and interactions. For example, research has used computational methods to compare the stability of this compound with its trihydroxamato-iron(III) complex, providing a theoretical basis for its behavior in biological systems. scispace.com Such studies are crucial for understanding the redox behavior of the compound and its metal complexes at varying concentrations and pH levels. scispace.com

Table 2: Parameters Investigated Using Quantum Mechanical Calculations for Hydroxamic Acids

| Parameter | Description | Significance in Research |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy three-dimensional arrangement of atoms in the molecule. | Provides the foundational structure for all other calculations and docking studies. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. | Indicates the molecule's ability to donate or accept electrons, which is key to its reactivity. |

| Electron Density Distribution | The spatial distribution of electrons around the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Chemical Reactivity Descriptors | Calculated values such as electronegativity, hardness, and softness. | Quantifies the reactivity and stability of the molecule. scispace.com |

| Total Energy & Stability | The total electronic energy of the molecule, used to compare the stability of different forms (e.g., ligand vs. metal complex). | Helps to understand which form is more favorable under certain conditions. scispace.com |

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netjscimedcentral.com This method is instrumental in structure-based drug design, as it helps to identify potential drug candidates by screening large databases and predicting their binding affinity. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time, providing insights into the stability of the ligand-enzyme interaction. d-nb.infonih.gov

In the study of hydroxamic acids, molecular docking has been used to elucidate how these molecules interact with their enzyme targets. researchgate.net For instance, docking studies performed with hydroxamic acid derivatives on urease models have suggested that the hydroxamic acid moiety coordinates with the nickel(II) ions located in the enzyme's active site. researchgate.net These simulations can reveal specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and key amino acid residues. d-nb.info

This approach allows researchers to prioritize which analogs of a compound like this compound should be synthesized and tested, accelerating the discovery of more potent and selective enzyme inhibitors. nih.govnih.gov By simulating the dynamic behavior of the this compound-enzyme complex, researchers can assess the stability of the binding pose predicted by docking and understand how the enzyme's conformation might change upon ligand binding. phcogj.com

Table 3: Process of Molecular Docking and Dynamics for Analyzing Ligand-Enzyme Interactions

| Stage | Description | Key Outcome |

|---|---|---|

| Preparation | Generation of 3D structures for the ligand (e.g., this compound) and the target enzyme. Identification of the enzyme's active site. | Optimized structures ready for simulation. |

| Molecular Docking | Computational screening of various ligand conformations within the enzyme's active site using a scoring function to rank them. | Prediction of the most likely binding pose and a binding affinity score (e.g., in kcal/mol). mdpi.com |

| Interaction Analysis | Detailed examination of the best-docked pose to identify key non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.). | Understanding the molecular basis of the ligand's affinity for the enzyme. d-nb.info |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the ligand-enzyme complex over a period of time (nanoseconds) in a solvated environment. | Assessment of the stability of the binding pose and conformational changes in the enzyme. nih.gov |

| Binding Free Energy Calculation | Using methods like MM/PBSA or MM/GBSA on the MD simulation trajectory to calculate a more accurate binding free energy. | A refined estimation of the binding affinity that accounts for flexibility and solvation. phcogj.com |

Conclusion and Future Research Directions

Summary of Key Findings in N-Hydroxydodecanamide Research

This compound, a member of the hydroxamic acid family, has emerged as a compound of significant scientific interest due to its diverse biological activities. Research has primarily focused on its potential as an antimicrobial agent. Key findings indicate that this compound and its metal complexes, particularly with iron, exhibit notable antibacterial and antimycobacterial properties. intensivecaremedjournal.comscispace.comscilit.comdntb.gov.ua Proteomic studies have suggested that its mechanism of action against mycobacteria involves the disruption of cell wall biosynthesis. intensivecaremedjournal.comscispace.comscilit.com

A crucial aspect of its biological activity is the production of Reactive Oxygen Species (ROS). intensivecaremedjournal.comevitachem.com The generation of ROS induces oxidative stress within bacterial cells, leading to damage of essential components like DNA and cell membranes, ultimately causing cell death. evitachem.com This mechanism has been observed in its action against pathogens such as Staphylococcus aureus and Escherichia coli. intensivecaremedjournal.com

Electrochemical studies have revealed that the redox behavior of this compound and its iron(III) complex is dependent on both concentration and pH. eurjchem.comeurjchem.com Oxidation of the compound is facilitated at higher concentrations and in more alkaline conditions. eurjchem.comeurjchem.comscispace.com Furthermore, the molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing a foundational understanding of its chemical properties. mdpi.com Its function as a bidentate chelator of metal ions is fundamental to many of its observed biological effects. intensivecaremedjournal.comevitachem.com

Prospects for Rational Design and Synthesis of Advanced Analogues

The therapeutic potential of this compound has spurred interest in the design and synthesis of advanced analogues to enhance its efficacy and specificity. The synthesis of hydroxamic acids is well-established, often yielding high quantities from precursors like carboxylic acids and hydroxylamine (B1172632). researchgate.net This provides a robust platform for generating a diverse library of this compound derivatives.

Future design strategies will likely focus on two main areas: modification of the aliphatic chain and the creation of novel metal complexes. Research has already shown that varying the length of the carbon chain (from C6 to C12) in aliphatic hydroxamic acids can influence their antibacterial activity, particularly when complexed with iron(II/III). researchgate.net

The chelation of different metal ions (e.g., iron, zinc, copper, nickel) is a promising avenue for creating analogues with tailored biological activities. researchgate.net The synthesis of these metal complexes is generally straightforward, with key variables being the stoichiometry of the hydroxamic acid, the choice of metal salt, and the reaction solvent and conditions. researchgate.net By systematically altering these parameters, researchers can develop advanced analogues with potentially improved therapeutic profiles. The this compound structure serves as a valuable scaffold for this purpose. evitachem.com

| Compound/Complex | Abbreviation | Key Research Finding | Reference |

|---|---|---|---|

| N-hydroxyoctanamide | HA8 | Used in the synthesis of metal complexes with antibacterial activity. | researchgate.net |

| N-hydroxydecanamide | HA10 | Crystal structure determined; used in synthesis of metal complexes. | mdpi.comresearchgate.net |

| This compound | HA12 | Shows antibacterial and antimycobacterial activity; ROS production. | intensivecaremedjournal.comscispace.com |

| Tri-dodecanehydroxamato-iron(III) | HA12Fe3 | Shows antimycobacterial activity; redox behavior studied. | eurjchem.comeurjchem.com |

| Di-octanehydroxamato-Ni(II) | HA8Ni2 | Synthesized and characterized as a metal complex of a hydroxamic acid analogue. | researchgate.net |

| Di-decanehydroxamato-Zn(II) | HA10Zn2 | Synthesized and characterized as a metal complex of a hydroxamic acid analogue. | researchgate.net |

| Di-dodecanehydroxamato-Cu(II) | HA12Cu2 | Synthesized and characterized as a metal complex of a hydroxamic acid analogue. | researchgate.net |

Future Avenues in Mechanism-Based Therapeutic Efficacy Studies

While initial studies have identified the inhibition of cell wall biosynthesis and ROS production as key mechanisms of this compound's action, significant opportunities exist for more in-depth mechanistic investigations. scispace.comscilit.com A primary future avenue is to precisely elucidate the pathways of ROS generation. intensivecaremedjournal.com Understanding how the compound and its metal complexes trigger ROS production is critical for optimizing its therapeutic effect. scispace.comscilit.com This includes conducting studies at concentrations at or below the Minimum Inhibitory Concentration (MIC) to accurately link ROS production to its primary mechanism of action. scilit.comintensivecaremedjournal.com

The ability of hydroxamic acids to interact with a variety of metalloenzymes, such as histone deacetylases, ureases, and matrix metalloproteinases, presents another broad field for future research. intensivecaremedjournal.com Investigating the specific enzymatic targets of this compound could uncover new therapeutic applications beyond its antimicrobial properties.

Furthermore, the application of this compound in advanced drug delivery systems represents a novel research direction. It has been used as a coating for nanoparticles encapsulated within nanomicelles, suggesting its potential use in developing dual-imaging contrast agents or targeted drug delivery vehicles. unibo.it Exploring these nanotechnology-based approaches could significantly enhance its therapeutic efficacy.

Challenges and Opportunities in this compound-Based Therapeutic Development

The development of this compound into a therapeutic agent presents both challenges and significant opportunities.

Opportunities:

Broad-Spectrum Potential: Its demonstrated activity against bacteria and mycobacteria, including common pathogens, positions it as a candidate for developing new antibiotics, which is crucial in the era of increasing antimicrobial resistance. intensivecaremedjournal.comevitachem.comresearchgate.net

Versatile Therapeutic Scaffold: The hydroxamic acid moiety is a well-known pharmacophore that inhibits various metalloenzymes. This provides the opportunity to explore this compound and its analogues for a wide range of diseases, including cancer and inflammatory conditions. intensivecaremedjournal.commdpi.com

Platform for Analogue Development: The straightforward and efficient synthesis of this compound and its metal complexes allows for the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the discovery of lead compounds with enhanced potency and selectivity. evitachem.comresearchgate.net

Challenges:

Mechanistic Clarity: A significant challenge is the full characterization of its mechanism of action. intensivecaremedjournal.com A deeper understanding of how it induces ROS and which specific cellular pathways it targets is necessary to predict its effects and optimize its structure for therapeutic use.

Biocompatibility and Selectivity: While not within the scope of this article, a universal challenge in drug development is ensuring that a compound is selective for its target (e.g., bacterial cells) while minimizing effects on host cells. Future research will need to address the selectivity of this compound and its analogues.

Transition to Clinical Application: Moving from a promising laboratory compound to a clinically approved therapeutic involves overcoming numerous hurdles related to formulation, stability, and large-scale manufacturing. While the synthesis is efficient on a lab scale, scaling up for pharmaceutical production may introduce new challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.